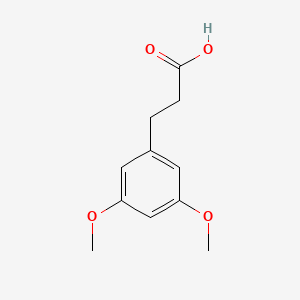

3-(3,5-Dimethoxyphenyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBOJOXVLORKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397630 | |

| Record name | 3-(3,5-dimethoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-94-2 | |

| Record name | 3-(3,5-dimethoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethoxyphenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3,5-Dimethoxyphenyl)propionic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethoxyphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein involves a two-step process: a Knoevenagel condensation to form an unsaturated intermediate, followed by a catalytic hydrogenation to yield the final saturated propionic acid.

Overall Synthesis Workflow

The synthesis proceeds via two main stages. Initially, 3,5-dimethoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid to yield (E)-3-(3,5-dimethoxyphenyl)acrylic acid. Subsequently, the carbon-carbon double bond of this intermediate is selectively reduced through catalytic hydrogenation to produce the target compound, this compound.

Caption: Two-step synthesis of this compound.

Data Presentation: Reaction Parameters

The following tables summarize quantitative data for the key steps in the synthesis.

Table 1: Knoevenagel Condensation of 3,5-Dimethoxybenzaldehyde

| Aldehyde Equiv. | Malonic Acid Equiv. | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2 | Pyridine (solvent), Piperidine (cat.) | 80-115 | 4 | 87-98 | [1] |

| 1 | 1.2 | Ammonium Bicarbonate (0.4 eq.), Ethyl Acetate | 140 | 2 | 73 | [2] |

| 1 | 3 | Proline (1.1 eq.), Ethanol | 40 | 16 | ~68 (for similar aldehyde) | [3] |

| 1 | 1 | Pyridine (solvent), Piperidine (cat.) | 90-100 | 4-6 | 60-80 (for similar aldehyde) | [4] |

Table 2: Reduction of (E)-3-(Aryl)acrylic Acids

| Substrate | Hydrogen Source | Catalyst (mol%) | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) | Reference |

| 3-(3-Hydroxyphenyl)acrylic acid | H₂ | 10% Pd/C (5-10) | Ethanol | 50 | Room Temp. | High (not specified) | [4] |

| Cinnamic Acid Derivatives | 1,4-Cyclohexadiene | Pd/C | Not specified | N/A | 100 (Microwave) | 78-99 | [5] |

| Cinnamic Acid | H₂ | 5% Pd/C | 1,4-Dioxane | 1000 | 220 | High (not specified) | [6] |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Step 1: Knoevenagel Condensation to Synthesize (E)-3-(3,5-Dimethoxyphenyl)acrylic acid

This procedure is adapted from the high-yield Doebner modification of the Knoevenagel condensation.[1][4]

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Malonic Acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser and thermometer

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Beakers

-

Büchner funnel and vacuum flask

Procedure:

-

To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq).[1]

-

Add pyridine to the flask to dissolve the solids, warming gently on a steam bath if necessary to achieve a solution.[1]

-

Add a catalytic amount of piperidine (e.g., ~0.15 eq) to the solution.[1]

-

Heat the reaction mixture to an internal temperature of 80-85°C for 1 hour. Carbon dioxide evolution should be observed starting around 55-60°C.[1]

-

After 1 hour, increase the temperature to reflux (109-115°C) and maintain for an additional 3 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a large volume of cold water (approx. 10 volumes).

-

Acidify the aqueous mixture by slowly adding concentrated HCl with stirring until the solution is strongly acidic (pH ~1-2).

-

Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with cold water.

-

For purification, dissolve the crude acid in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

-

Filter the basic solution to remove any insoluble impurities.

-

Re-precipitate the product by acidifying the filtrate with HCl.

-

Collect the purified (E)-3-(3,5-dimethoxyphenyl)acrylic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The expected yield is high, typically in the range of 87-98%.[1]

Step 2: Catalytic Hydrogenation to Synthesize this compound

This protocol describes the selective reduction of the carbon-carbon double bond of the acrylic acid intermediate.[4]

Materials:

-

(E)-3-(3,5-Dimethoxyphenyl)acrylic acid (from Step 1)

-

Palladium on Carbon (10% Pd/C)

-

Ethanol

-

Celite or other filter aid

Equipment:

-

Hydrogenation vessel (e.g., Parr hydrogenator or a flask suitable for balloon hydrogenation)

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve the (E)-3-(3,5-dimethoxyphenyl)acrylic acid (1.0 eq) in ethanol.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the substrate).[4]

-

Seal the vessel and purge it with nitrogen or argon before introducing hydrogen.

-

Pressurize the vessel with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions, or use a pressure of ~50 psi for larger scales).[4]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization if necessary to yield this compound. The yield for this step is typically high.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)propionic Acid

This technical guide provides a comprehensive characterization of 3-(3,5-Dimethoxyphenyl)propionic acid for researchers, scientists, and drug development professionals. The document summarizes its physicochemical properties, outlines a representative synthesis protocol, and discusses its spectral characteristics. Due to the limited availability of experimental data for this specific isomer, information on biological activity is contextualized with data from structurally related compounds.

Physicochemical Properties

This compound is a carboxylic acid derivative of dimethoxybenzene. Its core structure consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions, and a propionic acid tail. This substitution pattern influences its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | MySkinRecipes |

| Molecular Weight | 210.23 g/mol | MySkinRecipes |

| Melting Point | 60-62 °C | MySkinRecipes |

| Boiling Point | 175 °C at 1 mmHg | MySkinRecipes |

| CAS Number | 717-94-2 | MySkinRecipes |

Synthesis Protocol

Reaction Scheme:

Caption: General synthesis route for this compound.

Experimental Protocol:

-

Dissolution: Dissolve 3,5-dimethoxycinnamic acid in a suitable solvent, such as ethanol, in a reaction flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

Experimental spectra for this compound are not widely available. However, based on its chemical structure, the following spectral characteristics are expected.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the protons of the propionic acid chain.

-

Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region (δ 6.0-7.5 ppm). Due to the meta-substitution pattern, a characteristic splitting pattern would be observed.

-

Methoxy Protons: A sharp singlet corresponding to the six protons of the two methoxy groups would be expected around δ 3.7-3.9 ppm.

-

Propionic Acid Protons: The two methylene groups of the propionic acid chain will appear as triplets in the aliphatic region (δ 2.5-3.0 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (δ 170-180 ppm).

-

Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 100-160 ppm). The carbons attached to the methoxy groups will be the most downfield in this region.

-

Methoxy Carbons: The carbons of the methoxy groups will appear as a single peak around δ 55-60 ppm.

-

Aliphatic Carbons: The two methylene carbons of the propionic acid chain will appear in the upfield region (δ 25-40 ppm).

Infrared (IR) Spectroscopy

The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-O Stretch: Absorption bands for the C-O stretching of the methoxy groups and the carboxylic acid will be present in the 1000-1300 cm⁻¹ region.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.

Mass Spectrometry

In mass spectrometry (MS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (210.23). Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the propionic acid side chain.

Biological Activity and Potential Applications

There is a lack of specific biological activity data for this compound in the scientific literature. However, its structural similarity to other dimethoxyphenylpropionic acid isomers and related phenolic compounds suggests potential areas for investigation.

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Compounds with similar structural motifs have been reported to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.

For instance, the related compound 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , an active principle found in kimchi, has demonstrated antioxidant and anti-inflammatory properties.[2] It has been shown to inhibit the development of atherosclerosis in animal models.[2]

Derivatives of 3-(2,5-dimethoxyphenyl)propionic acid are being explored for their potential in pharmaceutical research, including as anticancer and anti-inflammatory agents.[3]

The following diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known activities of related compounds that modulate inflammatory responses.

Caption: Hypothesized anti-inflammatory mechanism of action.

Given its structural features, this compound is a candidate for investigation in various drug discovery programs, particularly those targeting inflammation, oxidative stress, and metabolic disorders. Its utility as a building block in the synthesis of more complex pharmaceutical intermediates is also of significant interest.[4]

Conclusion

This compound is a readily characterizable organic compound with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this isomer is currently limited, this guide provides a foundational understanding of its properties and outlines logical starting points for future research. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the NMR Spectral Data of 3-(3,5-Dimethoxyphenyl)propionic Acid

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid is a derivative of phenylpropionic acid with significant potential in organic synthesis and drug development. Its molecular structure, characterized by a substituted aromatic ring and a carboxylic acid functional group, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its characterization. This technical guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a comprehensive experimental protocol for acquiring such data, and a logical workflow for NMR-based structural elucidation. While experimental spectra for this specific molecule are not widely published, the data presented herein are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of related compounds and established NMR chemical shift correlations.[1] The exact chemical shifts can vary depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~11-12 | Singlet (broad) | 1H |

| Ar-H (H2, H6) | ~6.4 | Doublet | 2H |

| Ar-H (H4) | ~6.3 | Triplet | 1H |

| -OCH₃ | ~3.8 | Singlet | 6H |

| -CH₂- (α to Ar) | ~2.9 | Triplet | 2H |

| -CH₂- (β to Ar) | ~2.6 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~178 |

| Ar-C (C3, C5) | ~160 |

| Ar-C (C1) | ~143 |

| Ar-C (C2, C6) | ~107 |

| Ar-C (H4) | ~98 |

| -OCH₃ | ~55 |

| -CH₂- (α to Ar) | ~36 |

| -CH₂- (β to Ar) | ~31 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a detailed methodology for the NMR analysis of this compound.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[2]

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) can be used for more polar compounds.[3] The solvent should not have signals that overlap with the analyte's resonances.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid in dissolution.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[2]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[4]

2. NMR Spectrometer Setup and Data Acquisition

These experiments can be performed on a standard NMR spectrometer, for instance, a 400 MHz instrument.[5]

-

Instrumentation:

-

NMR Spectrometer: 400 MHz (or higher field)

-

Probe: 5 mm broadband probe

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more scans may be necessary to obtain a sufficient signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis to the internal standard (TMS at 0 ppm).

-

Integration and Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

NMR-Based Structure Elucidation Workflow

The following diagram illustrates a typical workflow for elucidating the structure of an organic compound using NMR spectroscopy.[6][7]

Caption: Workflow for NMR-based molecular structure elucidation.

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, along with a detailed experimental protocol for data acquisition and a logical workflow for structural analysis. While the presented spectral data are predicted, they offer a valuable reference for researchers working with this compound. The provided methodologies and workflow are grounded in established spectroscopic principles and are broadly applicable to the characterization of small organic molecules, underscoring the power of NMR spectroscopy in modern chemical research and drug development.

References

- 1. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(3,5-Dimethoxyphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-(3,5-Dimethoxyphenyl)propionic acid. Due to the limited availability of direct mass spectral data for this specific compound in the searched literature, this guide presents a predictive analysis based on the well-established fragmentation patterns of structurally analogous compounds, including other phenylpropionic acid derivatives and dimethoxy-substituted aromatic compounds. The experimental protocols provided are generalized best practices for the analysis of such molecules.

Predicted Electron Ionization Mass Spectrum Data

Electron Ionization (EI) is a common technique for the mass spectrometry of small organic molecules.[1][2] It is a "hard" ionization method that leads to extensive fragmentation, providing valuable structural information.[1][2] The mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions. The quantitative data for the predicted major ions are summarized in Table 1.

Table 1: Predicted m/z Values and Relative Abundances for Major Ions in the Electron Ionization Mass Spectrum of this compound.

| Predicted Fragment Ion | Structure | m/z (amu) | Predicted Relative Abundance |

| Molecular Ion [M]+• | [C11H14O4]+• | 210 | Moderate |

| [M - •OH]+ | [C11H13O3]+ | 193 | Low |

| [M - •COOH]+ | [C10H13O2]+ | 165 | Moderate to High |

| [M - CH2COOH]+ | [C9H11O2]+ | 151 | High (Potential Base Peak) |

| Tropylium-like ion | [C8H9O2]+ | 137 | Moderate |

| [C7H7O]+ | 121 | Moderate |

Note: The relative abundances are predictions and may vary based on the specific instrument conditions.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to follow pathways characteristic of phenylpropionic acids and aromatic ethers. The primary fragmentation events are likely to be cleavage of the bonds adjacent to the carboxylic acid group and benzylic cleavage.

References

physical and chemical properties of 3-(3,5-Dimethoxyphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid is a member of the phenylpropanoic acid class of organic compounds, characterized by a propyl group-substituted benzene ring with two methoxy groups at the 3 and 5 positions. This compound and its structural analogs are of interest to researchers in medicinal chemistry and drug discovery due to their potential as building blocks for the synthesis of more complex molecules. Its structural similarity to known bioactive compounds, such as derivatives found in natural products, makes it a candidate for investigation in various therapeutic areas. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methods, and an analysis of the current state of knowledge regarding the biological activity of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental characterization is not widely published. Therefore, some properties are inferred from data on its isomers and related compounds.

Table 1: Physical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from isomers |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 175 °C at 1 mmHg | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | General solubility of arylpropionic acids[2] |

| pKa | ~4.5 (Predicted) | Estimated based on substituted benzoic acids |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 717-94-2[1] |

| MDL Number | MFCD03425685[1] |

| PubChem CID | 120485 |

| IUPAC Name | 3-(3,5-dimethoxyphenyl)propanoic acid |

| SMILES | COc1cc(CCC(=O)O)cc(OC)c1 |

| InChI | InChI=1S/C11H14O4/c1-14-9-5-7(6-10(15-2)8-9)3-4-11(12)13/h5-6,8H,3-4H2,1-2H3,(H,12,13) |

Spectral Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the propionic acid side chain. The aromatic region would likely display a singlet or a complex multiplet for the three protons on the benzene ring. The two methoxy groups would appear as a sharp singlet at approximately 3.8 ppm. The methylene protons of the propionic acid chain would appear as two triplets, one for the protons alpha to the carbonyl group (around 2.6 ppm) and another for the benzylic protons (around 2.9 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The aromatic carbons would appear in the region of 100-160 ppm, with the carbons attached to the methoxy groups being the most downfield. The methoxy carbons would resonate around 55 ppm, and the two methylene carbons of the propionic acid chain would be found in the aliphatic region (25-40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group would be prominent around 1700-1725 cm⁻¹. C-O stretching vibrations for the methoxy groups would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 210. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentations of the phenylpropyl cation.

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of 3-arylpropionic acids is the Malonic Ester Synthesis . This method involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

dot

Caption: Malonic ester synthesis workflow for this compound.

Detailed Protocol:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.

-

Alkylation: Prepare a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3,5-dimethoxybenzyl)malonate.

-

Hydrolysis and Decarboxylation: To the crude product, add an excess of a concentrated aqueous acid solution (e.g., 6M HCl).

-

Heat the mixture to reflux for 4-6 hours to effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid intermediate.

-

Purification: Cool the reaction mixture in an ice bath to precipitate the this compound.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water (containing 0.1% formic or acetic acid) and acetonitrile or methanol is suitable for purity determination. Detection can be achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 270 nm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives (e.g., methyl ester), GC-MS can be used for identification and quantification.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of direct studies on the biological activity of this compound. The majority of research has focused on its hydroxylated analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , which is a known active principle in kimchi with demonstrated antioxidant and anti-atherosclerotic properties. It is crucial for researchers to not conflate the biological activities of these distinct molecules.

The amino-substituted analog, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid , has been investigated in the context of neuroscience research as a potential neurotransmitter modulator and as a building block for drugs targeting the central nervous system.[3]

Due to the absence of specific studies on this compound, there are no experimentally determined signaling pathways in which it is directly implicated.

dot

References

In-Depth Technical Guide: 3-(3,5-Dimethoxyphenyl)propionic Acid (CAS 717-94-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid, with the CAS number 717-94-2, is a phenylpropanoic acid derivative. While extensive research on this specific molecule is limited, its structural features, particularly the 3,5-dimethoxy substitution pattern on the phenyl ring, are present in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic approaches, and potential biological activities inferred from related structures. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic or synthetic potential of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] It is characterized by a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[2] The presence of the carboxylic acid group and the two methoxy groups influences its solubility, rendering it soluble in organic solvents with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 717-94-2 | |

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| Physical Form | White to off-white solid | [1][3] |

| Melting Point | 60-62 °C | |

| Boiling Point | 175 °C at 1 mmHg | [2] |

| IUPAC Name | 3-(3,5-dimethoxyphenyl)propanoic acid | N/A |

Synthesis and Characterization

Plausible Synthetic Pathways

Two common strategies for the synthesis of phenylpropionic acids involve either the reduction of a corresponding cinnamic acid derivative or the hydrolysis of a propionate ester.

Workflow 1: Synthesis via Hydrogenation of 3-(3,5-Dimethoxyphenyl)cinnamic Acid

Caption: Plausible synthesis via Knoevenagel condensation followed by hydrogenation.

Workflow 2: Synthesis via Hydrolysis of Ethyl 3-(3,5-Dimethoxyphenyl)propionate

Caption: Plausible synthesis via hydrolysis of the corresponding ethyl ester.

Detailed Experimental Protocols (Hypothetical)

Based on the synthesis of analogous compounds, the following are detailed, hypothetical protocols for the synthesis of this compound.

Protocol 1: Hydrogenation of 3-(3,5-Dimethoxyphenyl)cinnamic Acid

-

Reaction Setup: To a solution of 3-(3,5-dimethoxyphenyl)cinnamic acid (1 equivalent) in ethanol in a high-pressure hydrogenation vessel is added 10% palladium on carbon (10% w/w).

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Protocol 2: Hydrolysis of Ethyl 3-(3,5-Dimethoxyphenyl)propionate [4]

-

Reaction Setup: Ethyl 3-(2,5-dimethoxyphenyl)propionate (1 equivalent) is dissolved in a mixture of aqueous sodium hydroxide (e.g., 10% w/v) and methanol.[4]

-

Hydrolysis: The reaction mixture is heated to reflux and stirred for several hours (e.g., 12 hours) until the starting material is consumed (monitored by TLC).[4]

-

Workup: The reaction mixture is cooled to room temperature and acidified with a mineral acid such as hydrochloric acid to precipitate the carboxylic acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or chloroform).[4]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[4]

Spectral Characterization Data (Predicted)

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~12.0 (br s, 1H, COOH), 6.4-6.3 (m, 3H, Ar-H), 3.78 (s, 6H, 2 x OCH₃), 2.9 (t, 2H, Ar-CH₂), 2.6 (t, 2H, CH₂-COOH) |

| ¹³C NMR (CDCl₃) | δ ~179 (C=O), 161 (Ar-C-O), 144 (Ar-C), 106 (Ar-C-H), 98 (Ar-C-H), 55 (OCH₃), 36 (CH₂-COOH), 31 (Ar-CH₂) |

| FT-IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~2950 (C-H stretch), ~1700 (C=O stretch of carboxylic acid), ~1600, 1480 (C=C aromatic stretch), ~1200, 1050 (C-O stretch) |

| Mass Spec. (EI) | m/z (%): 210 (M⁺), 151, 121 |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce. However, the presence of the 3,5-dimethoxyphenyl moiety in other bioactive molecules suggests potential areas for investigation.

Anticancer Activity

Several compounds containing the 3,5-dimethoxyphenyl group have demonstrated anticancer properties. For instance, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol has been shown to induce apoptosis in colon cancer cells and inhibit the growth of colon tumors in mice.[5] This compound was found to directly bind to and suppress the DNA binding activity of NF-κB (p50 subunit) and STAT3.[5] Given that propionic acid itself can induce autophagy and apoptosis in cervical cancer cells by inhibiting the NF-κB and AKT/mTOR signaling pathways, it is plausible that this compound could exhibit similar anticancer effects.[3]

Signaling Pathway: Potential Inhibition of NF-κB and STAT3

Caption: Potential inhibition of STAT3 and NF-κB signaling pathways.

Neuroprotective and Anti-inflammatory Activity

A closely related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to inhibit amyloid β-peptide aggregation in vitro, suggesting a potential role in modulating neurodegeneration.[6] While requiring high concentrations, this indicates that phenylpropionic acid derivatives can interact with pathogenic protein aggregates.[6]

Furthermore, the 3,5-dimethoxyphenyl structural motif is found in compounds with anti-inflammatory properties. The general class of propionic acid derivatives has been investigated for anti-inflammatory effects.

Experimental Protocols for Biological Assays

Researchers interested in evaluating the biological activity of this compound can utilize the following established protocols.

Protocol 3: MTT Assay for Cytotoxicity [7]

-

Cell Culture: Plate cancer cells (e.g., HCT116, SW480) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Protocol 4: TUNEL Assay for Apoptosis [5]

-

Cell Treatment: Grow cells on coverslips and treat with this compound as described for the MTT assay.

-

Fixation and Permeabilization: Fix the cells with a solution of paraformaldehyde and then permeabilize them with a solution of Triton X-100 in sodium citrate.

-

TUNEL Staining: Incubate the cells with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, which contains TdT and fluorescently labeled dUTP, to label the fragmented DNA of apoptotic cells. Counterstain the nuclei with DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While direct experimental data on its synthesis and biological activity are limited, its structural relationship to known bioactive molecules, particularly those with anticancer and anti-inflammatory properties, provides a strong rationale for its study. The hypothetical synthetic routes and experimental protocols outlined in this guide offer a starting point for researchers to produce and evaluate this compound. Future research should focus on obtaining definitive spectral characterization, exploring its efficacy in various biological assays, and elucidating its mechanism of action, including its effects on key signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR.

References

- 1. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 3-(3,5-Dimethoxyphenyl)propionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) and its derivatives represent a class of phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities. The structural motif, characterized by a dimethoxylated phenyl ring attached to a propionic acid chain, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of DMPPA derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective potential. The information herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Anticancer Activity

While research specifically targeting this compound derivatives in cancer is still emerging, related compounds bearing the dimethoxyphenyl moiety have demonstrated notable cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the anticancer activity of selected compounds with structural similarities to DMPPA derivatives.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 5-Chloro-3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MCF-7 (Breast) | Not Specified | 3.59 | [1] |

| MDA-MB-468 (Breast) | Not Specified | 4.76 | [1] | |

| MDA-MB-231 (Breast) | Not Specified | 8.54 | [1] | |

| 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (m-anisidine derivative) | MCF-7 (Breast) | Not Specified | 7.79 | |

| 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (o-anisidine derivative) | MCF-7 (Breast) | Not Specified | 10.79 | |

| 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (3,5-difluoroaniline derivative) | MCF-7 (Breast) | Not Specified | 13.20 | |

| 2-(5-(3-Methoxypropyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)propionic acid | HeLa (Cervical) | Not Specified | <4 | [2] |

| 2-(5-Cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl)propionic acid | HeLa (Cervical) | Not Specified | <4 | [2] |

| Novel Trimethoxyphenyl Pyridine Derivative (Compound VI) | HCT 116 (Colon) | Not Specified | 4.83 | [3] |

| HepG-2 (Liver) | Not Specified | 3.25 | [3] | |

| MCF-7 (Breast) | Not Specified | 6.11 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the DMPPA derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory Activity

A hydroxylated derivative of DMPPA, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has demonstrated significant anti-inflammatory properties.[4]

Mechanism of Action

HDMPPA exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, HDMPPA has been shown to:

-

Suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4]

-

Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

-

Attenuate the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[4][5]

-

Inhibit the activation of nuclear factor-κB (NF-κB) by preventing the degradation and phosphorylation of its inhibitory protein, IκB-α.[4]

-

Suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt.[4]

The following diagram illustrates the proposed anti-inflammatory signaling pathway of HDMPPA.

Caption: Proposed anti-inflammatory signaling pathway of HDMPPA.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

-

BV2 microglial cells (or other relevant cell line)

-

LPS (from E. coli)

-

HDMPPA or other DMPPA derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed BV2 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (prepared by mixing Part A and Part B in a 1:1 ratio just before use).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Neuroprotective Activity

Derivatives of indole-3-propionic acid, which share some structural similarities with DMPPA, have shown potent neuroprotective properties.[6][7] While direct evidence for DMPPA derivatives is still emerging, the general class of phenolic acids is known to exhibit neuroprotective effects through various mechanisms.

Potential Mechanisms of Neuroprotection

Based on studies of related phenolic compounds, the neuroprotective effects of DMPPA derivatives may involve:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.

-

Anti-inflammatory Effects: As described in the previous section, modulation of neuroinflammation is a key aspect of neuroprotection.

-

Inhibition of Amyloid-β Aggregation: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been shown to inhibit the aggregation of amyloid-β peptide, a key event in the pathogenesis of Alzheimer's disease, with an EC50 of 5-6 mM.[8]

The following diagram illustrates a general workflow for assessing neuroprotective activity.

Caption: General workflow for assessing neuroprotective activity.

Experimental Protocol: H₂O₂-Induced Oxidative Stress Model in SH-SY5Y Cells

This in vitro model is used to evaluate the protective effects of compounds against oxidative stress-induced neuronal cell death.[6]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Culture medium (e.g., RPMI-1640 with FBS)

-

DMPPA derivatives

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS)

-

MTT solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with different concentrations of the DMPPA derivatives for a specified time (e.g., 90 minutes).[6]

-

Induction of Oxidative Stress: Wash the cells with PBS and then expose them to H₂O₂ (e.g., 1 mM in PBS for 15 minutes) to induce oxidative stress.[6]

-

Recovery: Replace the H₂O₂ solution with fresh culture medium and incubate for 24 hours.

-

Viability Assessment: Use the MTT assay, as described previously, to determine the percentage of viable cells.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The available data, primarily from structurally related molecules, highlight their potential as anticancer, anti-inflammatory, and neuroprotective agents. Further research, including the synthesis and biological evaluation of a broader range of DMPPA derivatives, is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the multifaceted biological activities of this intriguing class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity [benchchem.com]

- 6. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors [mdpi.com]

- 7. ixcela.com [ixcela.com]

- 8. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Dimethoxyphenylpropionic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources, biosynthesis, and analysis of various isomers of dimethoxyphenylpropionic acid. These compounds are of growing interest in the scientific community due to their potential biological activities, including anti-inflammatory and antioxidant effects. This guide is intended to serve as a technical resource, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Natural Occurrence of Dimethoxyphenylpropionic Acid Isomers

Several isomers of dimethoxyphenylpropionic acid have been identified from a variety of natural sources, ranging from edible plants and fermented foods to products of gut microbial metabolism. The distribution of these isomers appears to be specific to the source organism and its metabolic processes.

3-(2,5-Dimethoxyphenyl)propionic Acid

This isomer is recognized as a plant metabolite, though its specific botanical sources are not yet extensively detailed in scientific literature[1]. It is structurally a derivative of 3-phenylpropionic acid with two methoxy groups at the 2nd and 5th positions of the phenyl ring[1].

In addition to its presence in the plant kingdom, 3-(2,5-dimethoxyphenyl)propionic acid has been identified as a product of the colonic bioconversion of dietary polyphenols[1]. For instance, in vitro fermentation studies of polyphenols from black tea and red wine have demonstrated the production of various hydroxylated phenylpropionic acids, which can be further metabolized by the gut microbiota[1].

3-(3,4-Dimethoxyphenyl)propionic Acid

The natural occurrence of 3-(3,4-dimethoxyphenyl)propionic acid has been reported in the plant Stellaria dichotoma, a member of the Caryophyllaceae family[2].

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic Acid (HDMPPA)

HDMPPA has been identified as an active principle in Korean cabbage kimchi, a traditional fermented food[3][4][5]. It is believed to be produced by microbial activity during the fermentation process[4].

2-Methoxy-3-(4-methoxyphenyl)propanoic Acid

This isomer has been detected, although not quantified, in breakfast cereals and other cereal products. Its presence could potentially serve as a biomarker for the consumption of these foods.

Quantitative Data

Quantitative data on the concentration of dimethoxyphenylpropionic acid isomers in their natural sources is limited. However, some data is available for HDMPPA in kimchi.

| Compound | Natural Source | Concentration | Reference |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | Kimchi | Approx. 1 mg/100 g | [3] |

| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | Kimchi Methanol Extract | 40 µg/g of extract | [4] |

Further research is required to quantify the levels of other dimethoxyphenylpropionic acid isomers in their respective natural sources.

Biosynthesis of Dimethoxyphenylpropionic Acids

The biosynthesis of dimethoxyphenylpropionic acids in plants is believed to originate from the general phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds. The specific enzymatic steps leading to the various dimethoxylated and hydroxylated forms of phenylpropionic acid are not yet fully elucidated but likely involve O-methyltransferases (OMTs) and hydroxylases.

In the case of HDMPPA in kimchi, it is suggested that its formation is a result of the metabolic activity of lactic acid bacteria during the fermentation of cabbage. These bacteria likely possess the necessary enzymes to modify precursor molecules present in the raw ingredients.

General Phenylpropanoid Biosynthetic Pathway

The following diagram illustrates the general phenylpropanoid pathway, which serves as the precursor for the biosynthesis of dimethoxyphenylpropionic acids.

Experimental Protocols

The extraction and quantification of dimethoxyphenylpropionic acids from natural sources typically involve solvent extraction followed by chromatographic analysis.

General Extraction Protocol for Phenolic Acids from Plant Material

-

Sample Preparation: The plant material is dried and ground to a fine powder.

-

Extraction: The powdered sample is extracted with a suitable solvent, such as methanol, ethanol, or a mixture of acetone and water. The extraction can be performed at room temperature with shaking or by using techniques like sonication or Soxhlet extraction to improve efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.

-

Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector is used.

Column: A C18 reversed-phase column is commonly employed for the separation of phenolic acids.

Mobile Phase: A gradient elution is typically used, with a mixture of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Detection: UV detection is often set at a wavelength where the compounds of interest show maximum absorbance. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS).

Quantification: The concentration of the target compounds in the sample is determined by comparing the peak area with that of a standard of known concentration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the extraction and analysis of dimethoxyphenylpropionic acids from natural sources.

Signaling Pathways Modulated by Dimethoxyphenylpropionic Acids

HDMPPA has been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. HDMPPA has been found to inhibit the activation of NF-κB.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are also involved in inflammation. HDMPPA has been observed to suppress the phosphorylation of MAPKs.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and proliferation and has been implicated in inflammatory processes. HDMPPA has been shown to inhibit this pathway.

Conclusion

The various isomers of dimethoxyphenylpropionic acid are emerging as a class of natural compounds with significant biological potential. While their presence has been confirmed in several natural sources, further research is needed to fully characterize their distribution, quantify their concentrations, and elucidate their specific biosynthetic pathways. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug development to advance the understanding and application of these promising molecules.

References

- 1. 3-(2,5-Dimethoxyphenyl)propionic Acid | High Purity [benchchem.com]

- 2. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beneficial effects of the active principle component of Korean cabbage kimchi via increasing nitric oxide production and suppressing inflammation in the aorta of apoE knockout mice | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Active principle of kimchi, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, retards fatty streak formation at aortic sinus of apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3,5-Dimethoxyphenyl)propionic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,5-Dimethoxyphenyl)propionic acid, a valuable building block in organic synthesis and a compound of interest for potential pharmaceutical applications. While direct biological studies on this specific molecule are limited, its structural similarity to known bioactive compounds suggests its potential as a scaffold for the development of novel therapeutics. This document details a probable synthetic route, compiles available physicochemical data, and explores potential avenues for future research.

Core Concepts: Synthesis and Physicochemical Properties

The discovery and isolation of this compound are not extensively documented in publicly available literature. However, its synthesis can be reliably achieved through established organic chemistry methodologies. A common and efficient approach involves the catalytic hydrogenation of the corresponding cinnamic acid derivative.

Experimental Protocols

Proposed Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on analogous preparations of similar phenylpropionic acid derivatives, such as the synthesis of 3-(m-methoxyphenyl)propionic acid.[1]

Reaction:

3,5-Dimethoxycinnamic acid is reduced to this compound using a palladium-on-carbon catalyst and a hydrogen source.

Materials:

-

3,5-Dimethoxycinnamic acid

-

10% Palladium on charcoal (Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂) or a hydrogen donor like formic acid/triethylamine or 1,4-cyclohexadiene.[2]

Procedure:

-

In a suitable reaction vessel, dissolve 3,5-dimethoxycinnamic acid in ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

The reaction mixture is then subjected to hydrogenation. This can be achieved by:

-

Pressurizing the vessel with hydrogen gas and stirring at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

-

Alternatively, using a hydrogen transfer agent. For instance, adding a five-fold excess of 1,4-cyclohexadiene and heating the mixture.[2]

-

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or a hydrocarbon solvent).

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note a discrepancy in the reported melting points from different commercial suppliers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | [3] |

| Molecular Weight | 210.23 g/mol | [3] |

| CAS Number | 717-94-2 | [3] |

| Melting Point | 60-62°C | [3] |

| 99°C | [4] | |

| Boiling Point | 175°C at 1 mmHg | [3] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Technique | Data |

| ¹H NMR | Predicted shifts: δ ~2.6 (t, 2H), ~2.9 (t, 2H), ~3.8 (s, 6H), ~6.4 (d, 1H), ~6.5 (t, 2H) ppm. |

| ¹³C NMR | Predicted shifts: δ ~30, ~35, ~55, ~98, ~106, ~144, ~161, ~178 ppm. |

| IR (KBr) | Expected peaks: ~2900-3100 cm⁻¹ (C-H), ~1700 cm⁻¹ (C=O), ~1600, ~1480 cm⁻¹ (C=C aromatic), ~1050-1250 cm⁻¹ (C-O). |

| Mass Spec (EI) | Expected m/z: 210 (M+), 167, 151, 121. |

Mandatory Visualizations

Diagrams of Experimental Workflow and Potential Signaling Pathway

Caption: A flowchart illustrating the proposed synthetic and purification workflow for this compound.

Caption: A diagram of a hypothetical anti-inflammatory signaling pathway based on the known activity of a structurally related compound.[5]

Potential Applications and Future Research Directions

While direct biological activity data for this compound is scarce, its structural analogs provide compelling directions for future investigation.

Anti-Inflammatory and Anti-Atherosclerotic Potential

A closely related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), isolated from kimchi, has demonstrated significant anti-inflammatory and anti-atherosclerotic properties.[6][7] HDMPPA has been shown to suppress the production of pro-inflammatory mediators and cytokines by inhibiting the NF-κB, MAPK, and PI3K/Akt signaling pathways.[5] Given the structural similarity, it is plausible that this compound could serve as a lead compound for the development of novel anti-inflammatory agents.

Central Nervous System (CNS) Drug Development

The amino-substituted analog, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid, is utilized as a building block in the synthesis of drugs targeting the central nervous system.[8] This suggests that the core this compound scaffold may be a valuable starting point for the development of new CNS-active compounds. Its aromatic and carboxylic acid functionalities make it amenable to a variety of chemical modifications to explore structure-activity relationships.[3]

Future Research

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and complete spectroscopic characterization of this compound would be foundational for further research.

-

Biological Screening: The compound should be screened for a variety of biological activities, with a primary focus on anti-inflammatory and CNS-related targets.

-

Structure-Activity Relationship (SAR) Studies: A library of derivatives could be synthesized to explore how modifications to the phenyl ring and propionic acid tail affect biological activity.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-(3,5-Dimethoxyphenyl)propionic acid (DMPPA) is a commercially available chemical intermediate for which there is a paucity of public research regarding a specific mechanism of action. However, a closely related and structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , is a well-studied bioactive molecule. HDMPPA, an active principle identified in Korean cabbage kimchi, has demonstrated significant anti-inflammatory, antioxidant, and anti-atherosclerotic properties. This guide will focus on the extensively documented mechanism of action of HDMPPA.

Executive Summary

3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) is a phenolic acid that has garnered significant attention for its therapeutic potential, primarily in the context of inflammatory and cardiovascular diseases. Its mechanism of action is multifactorial, centered on the potent inhibition of key pro-inflammatory signaling cascades, reduction of oxidative stress, and modulation of enzymatic activity related to inflammation and vascular damage. This document provides a comprehensive overview of the molecular pathways targeted by HDMPPA, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanisms of Action

The primary mechanism of action of HDMPPA is the suppression of inflammatory responses and oxidative stress. This is achieved through the modulation of several key signaling pathways and enzymes.

Anti-inflammatory Activity

HDMPPA exerts its anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathways. These pathways are central to the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).

-

Inhibition of NF-κB Pathway: HDMPPA inhibits LPS-induced NF-κB activation. It prevents the degradation and phosphorylation of IκB-α, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[1]

-

Suppression of MAPK and PI3K/Akt Pathways: The compound markedly suppresses the phosphorylation of MAPKs (such as p38, ERK, and JNK) and Akt, a key downstream effector of PI3K.[1] The inhibition of these upstream kinases contributes to the overall reduction in the inflammatory response.

-

Reduction of Pro-inflammatory Mediators: By inhibiting these pathways, HDMPPA significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1][2]

-

Attenuation of Pro-inflammatory Cytokines: HDMPPA also attenuates the expression and secretion of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1]

Antioxidant and Anti-Atherosclerotic Activity

HDMPPA demonstrates potent antioxidant effects that contribute to its anti-atherosclerotic properties.

-

Radical Scavenging and LDL Oxidation Inhibition: HDMPPA exhibits dose-dependent 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and inhibits the oxidative modification of low-density lipoprotein (LDL).[3]

-

Reduction of Reactive Oxygen Species (ROS): In vascular tissues, HDMPPA suppresses the generation of reactive oxygen species (ROS).[3][4] This is achieved, in part, by down-regulating the mRNA expression of NADPH oxidase subunits p47phox and rac-1, key components of the enzyme complex responsible for vascular ROS production.[4] This reduction in oxidative stress is associated with a decrease in COX-2 protein levels in the vasculature.[3]

-

Improvement of Vascular Function: In animal models of atherosclerosis, HDMPPA administration leads to an increase in nitric oxide (NO) content in the aorta, which is indicative of improved endothelial function.[2] It also significantly reduces the thickness of the aortic intima and the size of atherosclerotic lesions without affecting plasma cholesterol levels, suggesting a direct vascular protective effect.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data reported in preclinical studies of HDMPPA.

| Activity | Assay / Model | Metric | Value | Reference |

| Antioxidant | LDL Oxidation Inhibition | IC50 | 1.4 µg/mL | [3] |

| Antioxidant | DPPH Radical Scavenging | IC50 | 0.78 µg/mL | [3] |

| Anti-inflammatory | NO Production (LPS-stimulated RAW 264.7 cells) | Inhibition | Significant at 400 µM | [5] |

| Antioxidant | Glutathione (GSH) Level (RAW 264.7 cells) | Elevation | Significant at 100-400 µM | [5] |

| In Vivo Efficacy (ApoE Knockout Mice) | Parameter | Dosage | Result | Reference |

| Atherosclerosis | Aortic Sinus Lesion Size | 10 mg/kg/day (IP) for 8 weeks | 41% reduction vs. control | [4] |

| Oxidative Stress | Aortic ROS Level | 10 mg/kg/day (IP) for 8 weeks | 14% reduction vs. control | [4] |

| Gene Expression | Aortic p47phox mRNA | 10 mg/kg/day (IP) for 8 weeks | 27.2% suppression vs. control | [4] |

| Gene Expression | Aortic rac-1 mRNA | 10 mg/kg/day (IP) for 8 weeks | 46.0% suppression vs. control | [4] |

| In Vivo Efficacy (Hypercholesterolemic Rabbits) | Parameter | Dosage | Result | Reference |

| Atherosclerosis | Aortic Intima Thickness | 0.33 mg/kg/day (IV) for 4 weeks | 42% reduction vs. control | [3] |

Signaling Pathway and Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate the key mechanisms of HDMPPA.

References

- 1. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Active principle of kimchi, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, retards fatty streak formation at aortic sinus of apolipoprotein E knockout mice [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(4′-hydroxyl-3′, 5′-dimethoxyphenyl) Propionic Acid Suppresses NO Production and Elevates GSH Levels in Murine Macrophages -Preventive Nutrition and Food Science [koreascience.kr]

Structural Analogs of 3-(3,5-Dimethoxyphenyl)propionic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-(3,5-dimethoxyphenyl)propionic acid, focusing on their synthesis, biological activities, and potential as therapeutic agents. The information presented is curated for researchers and professionals engaged in drug discovery and development, offering a foundation for further investigation into this promising class of compounds.

Core Concepts and Biological Potential

This compound belongs to the broader class of arylpropionic acids, a well-established scaffold in medicinal chemistry. While direct and extensive research on a wide array of its immediate analogs is not broadly published, the structural motif is present in numerous compounds investigated for various therapeutic applications. Drawing from research on structurally related compounds, particularly those with similar methoxy-substituted phenyl rings, we can infer significant potential in several key areas.